![molecular formula C32H49N9O5 B1671158 Elamipretide CAS No. 736992-21-5](/img/structure/B1671158.png)
Elamipretide
Overview
Description
Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) that appears to reduce the production of toxic reactive oxygen species and stabilize cardiolipin .
Molecular Structure Analysis
Elamipretide is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) . It readily penetrates and transiently localizes to the inner mitochondrial membrane where it associates with cardiolipin .Chemical Reactions Analysis
Elamipretide has been shown to mitigate impairments in mitochondrial structure-function observed after rat cardiac ischemia-reperfusion . It alleviates decrements in the activity of complexes I, II, and IV induced by ischemia-reperfusion . It also improves biophysical properties of biomimetic membranes by aggregating cardiolipin .Scientific Research Applications
Elamipretide in Barth Syndrome
Barth syndrome is a rare genetic disorder characterized by cardiomyopathy, skeletal muscle weakness, neutropenia, and growth delay. Elamipretide has shown promise in treating this condition by improving energy production and inhibiting oxidative stress caused by excessive reactive oxygen species (ROS) formation . The FDA has granted Elamipretide Orphan Drug, Fast Track, and Rare Pediatric Designation for the treatment of Barth syndrome .
Mechanism of Action
Target of Action
Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide . Its primary targets are the mitochondria, specifically the cardiolipin-cytochrome c supercomplex . This complex plays a crucial role in the electron transport chain, which is essential for ATP production and overall cellular energy metabolism .
Mode of Action
Elamipretide interacts with its targets by stabilizing the cardiolipin-cytochrome c supercomplex . This interaction helps reduce the production of toxic reactive oxygen species (ROS) and stabilize cardiolipin . By doing so, it enhances mitochondrial function and reduces oxidative stress .
Biochemical Pathways
Elamipretide affects several biochemical pathways related to mitochondrial function and oxidative stress. It enhances mitochondrial respiration and improves mitochondrial bioenergetics . It also inhibits the recruitment and activation of the pro-apoptotic BAX protein, thereby impairing intrinsic apoptosis . Furthermore, it has been shown to regulate brain-derived neurotrophic factor (BDNF) signaling, which is important for neuronal survival and synaptic plasticity .
Pharmacokinetics
The pharmacokinetics of Elamipretide are currently being studied in clinical trials . It is administered via subcutaneous injections . More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, is yet to be published.
Result of Action
Elamipretide’s action results in several molecular and cellular effects. It improves energy production, reduces harmful oxidative stress by decreasing ROS production, and ultimately increases ATP supplied to affected cells and organs . It also provides protective effects against mitochondrial dysfunction . In addition, it has been shown to prevent neural apoptosis and enhance neural pro-survival .
Action Environment
The action, efficacy, and stability of Elamipretide can be influenced by various environmental factors. For instance, in the presence of the apoptotic stimulator, staurosporine, cells treated with Elamipretide exhibited moderately slower rates of BAX recruitment . .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVLTCAESLKEHH-WKAQUBQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471988 | |
Record name | UNII-87GWG91S09 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elamipretide | |
CAS RN |
736992-21-5 | |
Record name | Elamipretide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elamipretide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UNII-87GWG91S09 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELAMIPRETIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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